molecular formula C14H14N4OS B2686811 N-(4,6-dimethylpyridin-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide CAS No. 478066-33-0

N-(4,6-dimethylpyridin-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide

Cat. No.: B2686811
CAS No.: 478066-33-0
M. Wt: 286.35
InChI Key: INRXHYZLAWCBSQ-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyridin-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyridine ring, an imidazo[2,1-b][1,3]thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyridin-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of 4,6-dimethylpyridine-2-amine through the reaction of 2,4,6-trimethylpyridine with an appropriate amination reagent.

    Construction of the Imidazo[2,1-b][1,3]thiazole Ring: The pyridine derivative is then reacted with a thioamide and an α-haloketone to form the imidazo[2,1-b][1,3]thiazole ring via a cyclization reaction.

    Introduction of the Carboxamide Group: Finally, the carboxamide group is introduced through the reaction of the imidazo[2,1-b][1,3]thiazole derivative with an appropriate carboxylating agent under suitable conditions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyridin-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pyridine and imidazo[2,1-b][1,3]thiazole rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole nucleus.

Uniqueness

N-(4,6-dimethylpyridin-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide is unique due to its specific combination of a pyridine ring, an imidazo[2,1-b][1,3]thiazole ring, and a carboxamide group.

Properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-8-6-9(2)15-11(7-8)17-13(19)12-10(3)16-14-18(12)4-5-20-14/h4-7H,1-3H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRXHYZLAWCBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=C(N=C3N2C=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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